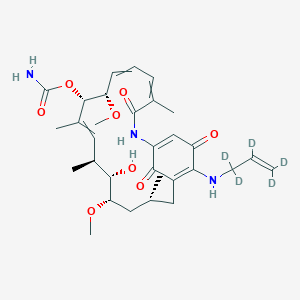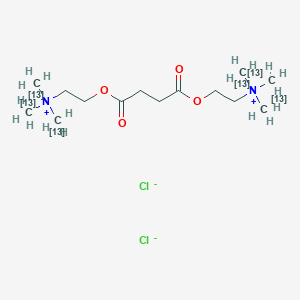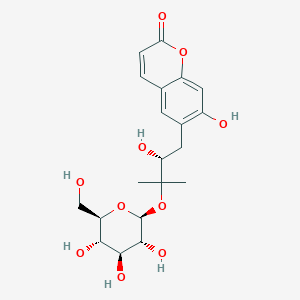
Cuniloside B
Overview
Description
Cuniloside B is a non-volatile glucose monoterpene ester found in the essential oil secretory cavities of Eucalyptus leaves . It is one of the many carbohydrate monoterpenoid esters that play a significant role in the biosynthesis and storage of essential oils in Eucalyptus species . This compound has garnered attention due to its potential biological activities and its presence in various Eucalyptus species .
Mechanism of Action
Target of Action
Cuniloside B, also known as Eucalmaidin E, is a non-volatile glucose monoterpene ester It has been reported to show anti-leishmanial activity , suggesting that it may target the biological processes of the Leishmania species.
Mode of Action
Given its anti-leishmanial activity , it can be inferred that it interacts with the biological processes of the Leishmania species to exert its effects
Biochemical Pathways
It is known that this compound is a glucose monoterpene ester , which suggests that it may be involved in terpenoid biosynthesis or other related metabolic pathways
Result of Action
This compound has been reported to exhibit anti-leishmanial activity This suggests that it may interfere with the life cycle of the Leishmania species, leading to their death or inhibition of growth
Action Environment
This compound is localized specifically to the essential oil secretory cavities of myrtaceous species . This localization suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within these secretory cavities. For instance, factors such as pH, temperature, and the presence of other compounds within the secretory cavities could potentially impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Eucalmaidin E plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oleuropeyl glucose esters and flavanones, which are localized to the essential oil secretory cavities of Eucalyptus species . These interactions are crucial for the compound’s biological activities, including its antimicrobial and antioxidant properties.
Cellular Effects
Eucalmaidin E influences various types of cells and cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. Studies have shown that Eucalmaidin E exhibits antitumor activity by inhibiting the proliferation of cancer cells such as human breast cancer cell MDA-MB-231, gastric adenocarcinoma cell SGC-7901, and cervical cancer cell Hela . Additionally, it impacts cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Eucalmaidin E involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Eucalmaidin E has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eucalmaidin E have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Eucalmaidin E maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Eucalmaidin E vary with different dosages in animal models. Research has indicated that the compound exhibits a dose-dependent response, with higher doses leading to increased antitumor activity . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in therapeutic settings.
Metabolic Pathways
Eucalmaidin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, Eucalmaidin E is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are vital for its biological activity . The efficient transport and distribution of Eucalmaidin E ensure its effectiveness in therapeutic applications.
Subcellular Localization
Eucalmaidin E exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This precise localization is essential for its role in cellular processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid-containing carbohydrates . The synthetic route includes the following steps:
Formation of Glycoside: The glycoside is formed using potassium carbonate (K2CO3) as a base. The reaction conditions involve using 1 equivalent of K2CO3 (0.03 M) to obtain the glycoside in 32% yield.
Deacetylation: The glycoside undergoes deacetylation using sodium methoxide in methanol, which smoothly affords the desired product in 95% yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cuniloside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Cuniloside B has several scientific research applications, including:
Medicine: this compound’s biological activities suggest potential medicinal applications, although further research is needed to fully understand its therapeutic potential.
Industry: The compound is used as a fragrance additive in the perfume industry due to its non-volatile nature.
Comparison with Similar Compounds
Cuniloside B is similar to other glucose monoterpene esters found in Eucalyptus species, such as froggattiside A . These compounds share structural similarities and are localized within the non-volatile fraction of foliar secretory cavities . this compound is unique in its widespread occurrence across various Eucalyptus species and its potential biological activities .
List of Similar Compounds
This compound stands out due to its high abundance and significant role in essential oil biosynthesis and storage in Eucalyptus species .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLIDAUJSAZHE-SKNUFNKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187303-40-7 | |
| Record name | Eucalmaidin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the taxonomic distribution of Cuniloside B within the Eucalyptus genus?
A1: this compound, a glucose monoterpene ester, has been found in various Eucalyptus species. Research suggests a link between this compound presence and specific Eucalyptus subgenera. For instance, species belonging to the Symphyomyrtus subgenus show a higher concentration of this compound compared to those from the Eucalyptus subgenus, where the flavanone Pinocembrin dominates. [] This suggests a potential taxonomic pattern in the distribution of this compound. Furthermore, studies on Eucalyptus polybractea R.T. Baker revealed the presence of this compound in all examined trees from two different populations. [] This finding indicates a widespread occurrence of this compound at both inter- and intra-species levels within the Eucalyptus genus.
Q2: Where is this compound localized within Eucalyptus leaves?
A2: this compound, alongside other oleuropeyl glucose esters, is specifically localized within the essential oil secretory cavities of Eucalyptus leaves. [, ] Interestingly, these compounds are found concentrated on the exterior of cavity lumina, spatially separated from other components. [] This specific localization suggests a potential for targeted extraction and research focusing on the biological roles of this compound within these secretory cavities.
Q3: What is the potential significance of this compound in Eucalyptus trees?
A3: While the exact ecological function of this compound remains unclear, its consistent presence in various Eucalyptus species and specific localization within secretory cavities suggests a significant biological role. [] The fact that this compound concentrations positively correlate with total essential oil concentration in Eucalyptus polybractea further supports this notion. [] Further research is necessary to elucidate the specific functions of this compound, which may include roles in plant defense, pollinator attraction, or allelopathy.
Q4: What is the chemical structure of this compound?
A4: While the provided abstracts lack specific details on the chemical structure, they mention that this compound is a glucose monoterpene ester. [, ] This implies that the molecule consists of a monoterpene unit linked to a glucose molecule via an ester bond. To obtain the precise structural formula, molecular weight, and spectroscopic data, further investigation into the chemical literature is required.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione](/img/structure/B1151957.png)
![(1S,4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1151971.png)

